

5-Amino-2-phenylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Phenylpyridin-3-amine**

Cat. No.: **B142984**

[Get Quote](#)

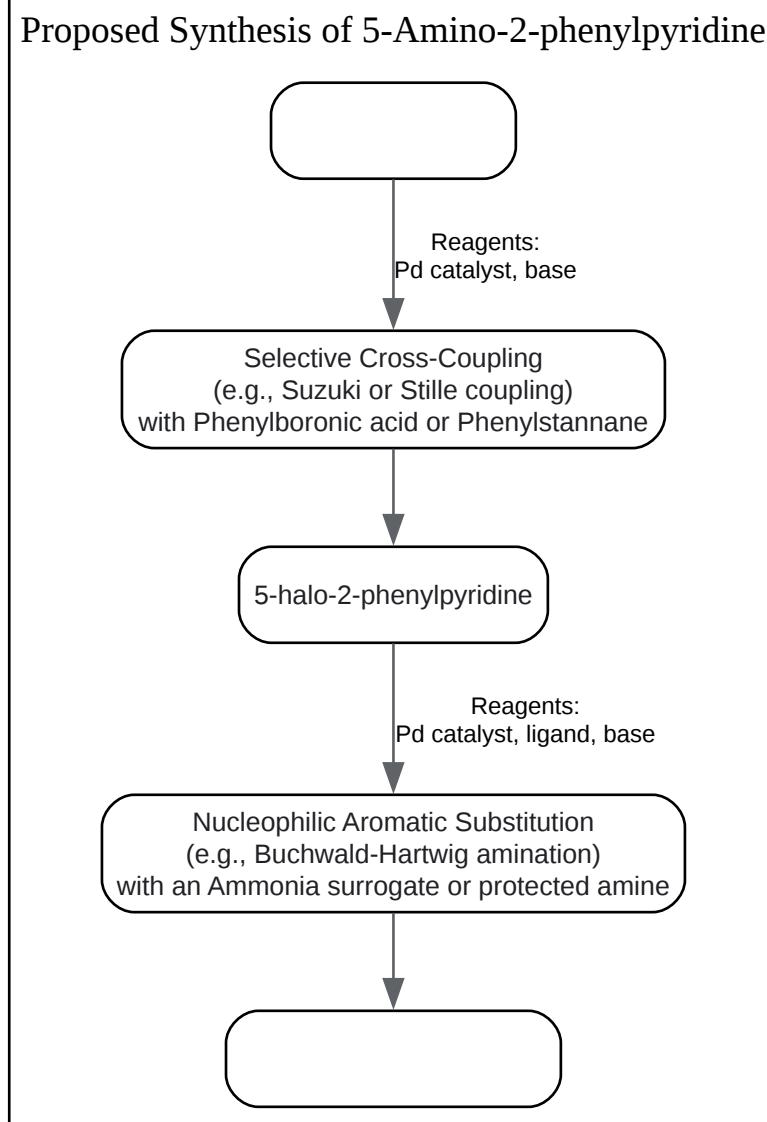
An In-depth Whitepaper on the Commercial Availability, Synthesis, and Potential Applications of a Niche Pyridine Derivative

For researchers, scientists, and drug development professionals, access to niche chemical entities is paramount for novel discovery. 5-Amino-2-phenylpyridine, a distinct isomer within the aminophenylpyridine class of compounds, presents a unique scaffold for chemical exploration. This technical guide provides a comprehensive overview of its commercial availability, plausible synthetic routes in the absence of established protocols, and potential applications in medicinal chemistry, drawing upon the known biological activities of related pyridine derivatives.

Commercial Availability and Physicochemical Properties

5-Amino-2-phenylpyridine (CAS RN: 126370-67-0), also known as 2-phenylpyridin-5-amine or **6-phenylpyridin-3-amine**, is a specialty chemical with limited commercial availability.^{[1][2]} Unlike its more common isomer, 2-Amino-5-phenylpyridine (CAS RN: 33421-40-8), this compound is typically offered by a smaller number of specialized suppliers and may be subject to limited stock.^[2] Researchers are advised to inquire about lead times and availability for bulk quantities.

A summary of the available commercial and physicochemical data is presented in Table 1.


Table 1: Commercial Availability and Physicochemical Properties of 5-Amino-2-phenylpyridine

Parameter	Data	Source
Chemical Name	5-Amino-2-phenylpyridine	N/A
Synonyms	2-phenylpyridin-5-amine, 6- Phenylpyridin-3-amine, (5- Aminopyridin-2-yl)benzene	[1]
CAS Number	126370-67-0	[1][2]
Molecular Formula	C ₁₁ H ₁₀ N ₂	[1]
Molecular Weight	170.21 g/mol	[1]
Melting Point	104-106 °C	[1][2]
Purity	>95% (Typical)	[2]
Known Suppliers	SynQuest Laboratories, Apollo Scientific (currently out of stock)	[1][2]

Proposed Synthetic Routes

Detailed experimental protocols for the synthesis of 5-Amino-2-phenylpyridine are not readily available in peer-reviewed literature. However, based on general synthetic methods for aminophenylpyridines and related heterocyclic compounds, a plausible synthetic pathway can be proposed. A common strategy involves the construction of the substituted pyridine ring followed by functional group interconversion.

One potential approach is a multi-step synthesis starting from a suitable pyridine precursor, followed by a cross-coupling reaction to introduce the phenyl group, and finally, the introduction or unmasking of the amino group. A possible retro-synthetic analysis is depicted in the workflow below.

[Click to download full resolution via product page](#)

A plausible synthetic workflow for 5-Amino-2-phenylpyridine.

Detailed Methodologies for Key Synthetic Steps

The following are generalized experimental protocols for the key transformations proposed in the synthetic workflow. These should be adapted and optimized for the specific substrate.

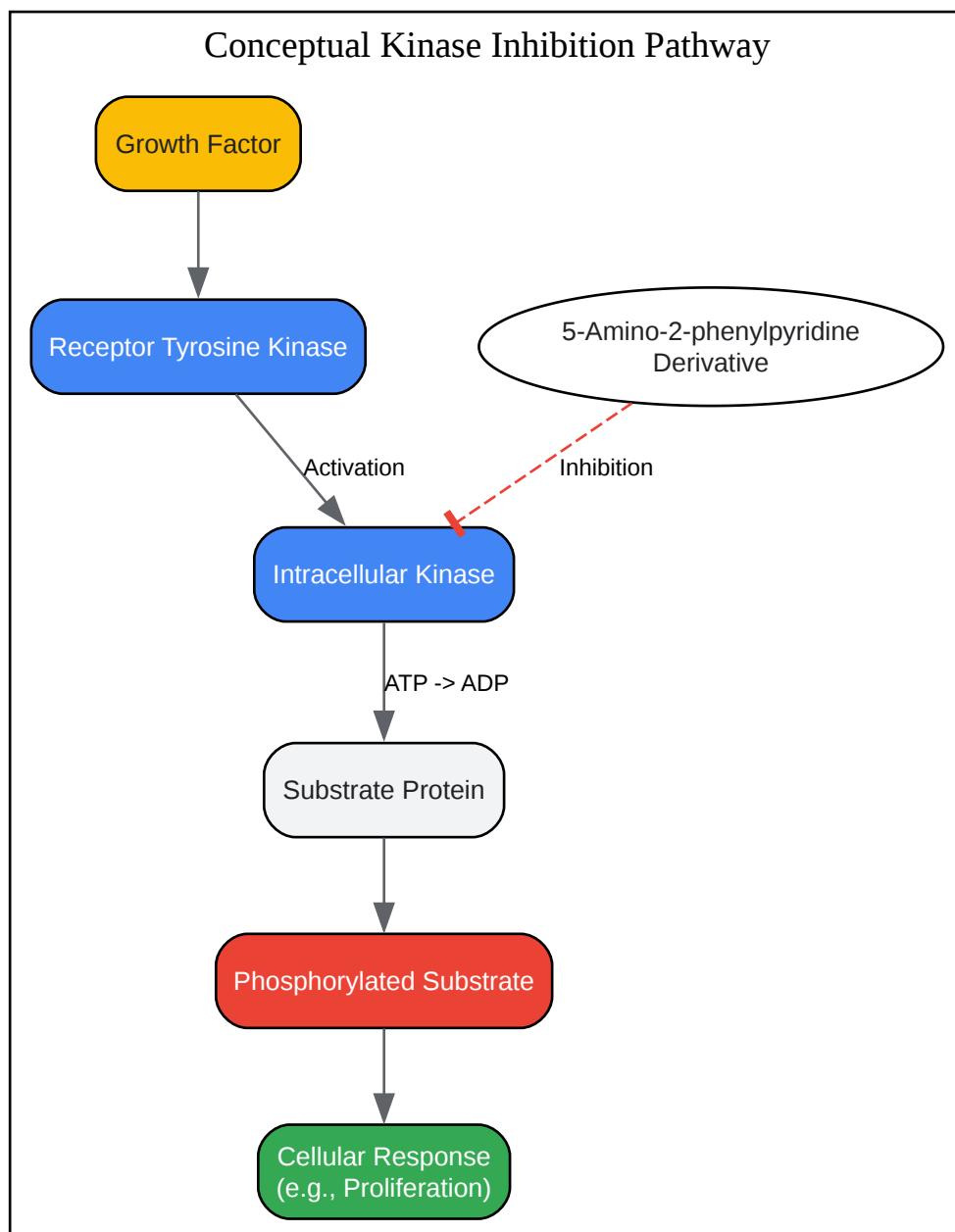
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-halo-2-phenylpyridine (Intermediate 1)

- Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dihalopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.), and a base, typically an aqueous solution of Na_2CO_3 (2.0 M, 3.0 eq.).
- Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol.
- Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-halo-2-phenylpyridine intermediate.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-phenylpyridine (Final Product)

- Reaction Setup: In a glovebox, combine the 5-halo-2-phenylpyridine intermediate (1.0 eq.), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.) in a dry Schlenk flask.
- Amine Source: Add an ammonia surrogate, such as benzophenone imine, followed by the addition of the solvent (e.g., anhydrous toluene).
- Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
- Deprotection (if necessary): If a protected amine was used, upon completion of the coupling reaction, the protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for benzophenone imine).

- Work-up: After cooling, quench the reaction and extract the product into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na_2SO_4 , and concentrate.
- Purification: Purify the final product by flash column chromatography or recrystallization.


Potential Applications in Drug Discovery

While specific biological activities of 5-Amino-2-phenylpyridine are not yet documented, the aminophenylpyridine scaffold is a recognized privileged structure in medicinal chemistry.^[3] Pyridine and its derivatives are integral components of numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^[3]

The structure-activity relationship (SAR) of pyridine derivatives suggests that the position and nature of substituents on the pyridine ring significantly influence their biological targets and potency.^[3] The presence of an amino group can provide a key hydrogen bond donor/acceptor site for interaction with biological macromolecules, while the phenyl group can engage in hydrophobic or π -stacking interactions within a binding pocket.

Derivatives of aminophenylpyridine have been investigated for various therapeutic targets. For instance, certain substituted aminopyridines have shown potential as kinase inhibitors, a crucial class of drugs in oncology. The general structure of 5-Amino-2-phenylpyridine makes it a valuable starting point for the synthesis of compound libraries to screen for various biological activities.

The potential for this class of compounds to act as inhibitors of signaling pathways is an active area of research. A conceptual diagram illustrating how such a molecule might interfere with a generic kinase signaling pathway is presented below.

[Click to download full resolution via product page](#)

Conceptual model of a pyridine derivative inhibiting a kinase pathway.

Conclusion

5-Amino-2-phenylpyridine is a specialty chemical with limited but identified commercial suppliers. The lack of extensive published data on its synthesis and biological activity highlights an opportunity for further research. The proposed synthetic routes, based on established

organic chemistry principles, provide a framework for its preparation in a laboratory setting. The broader family of aminophenylpyridines has demonstrated significant potential in drug discovery, suggesting that 5-Amino-2-phenylpyridine could serve as a valuable building block for the development of novel therapeutic agents. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 126370-67-0 | 3H30-1-V9 | MDL MFCD04114197 | 5-Amino-2-phenylpyridine | SynQuest Laboratories [synquestlabs.com]
- 2. 126370-67-0 Cas No. | 5-Amino-2-phenylpyridine | Apollo [store.apolloscientific.co.uk]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Amino-2-phenylpyridine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142984#commercial-availability-of-5-amino-2-phenylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com